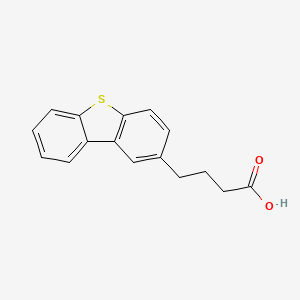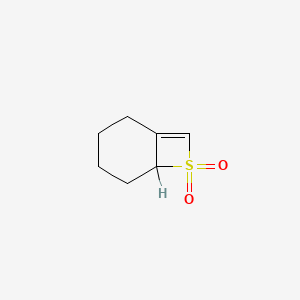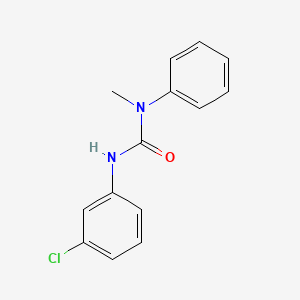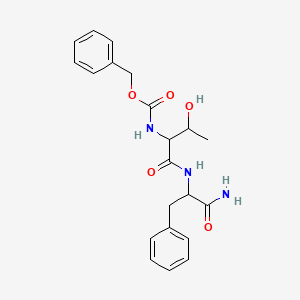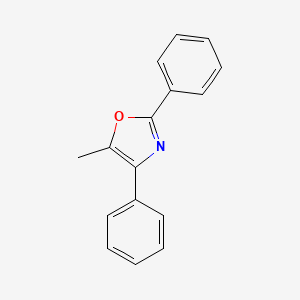
(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4’,6’-Trimethylchalcone is a chalcone derivative, a type of aromatic ketone that forms the central core of many important biological compounds. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The compound 2’,4’,6’-Trimethylchalcone has the molecular formula C18H18O and a molecular weight of 250.34 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including 2’,4’,6’-Trimethylchalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired chalcone product after purification.
Industrial Production Methods: While specific industrial production methods for 2’,4’,6’-Trimethylchalcone are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions: 2’,4’,6’-Trimethylchalcone can undergo various chemical reactions, including:
Oxidation: Chalcones can be oxidized to form epoxides or other oxidized derivatives.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated, nitrated, or other substituted chalcones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other bioactive compounds and heterocycles.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2’,4’,6’-Trimethylchalcone involves its interaction with various molecular targets and pathways. For instance, chalcones are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, chalcones can induce apoptosis in cancer cells by modulating signaling pathways and disrupting cellular homeostasis .
Comparación Con Compuestos Similares
2’,4’,4’-Trihydroxychalcone (Isoliquiritigenin): Known for its antioxidant and anti-inflammatory properties.
2’,4’,3,4’-Tetrahydroxychalcone (Butein): Exhibits strong anticancer and anti-inflammatory activities.
2’,4’,6’-Trimethoxychalcone: Studied for its anticancer effects.
Uniqueness: 2’,4’,6’-Trimethylchalcone is unique due to its specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 2’, 4’, and 6’ positions can enhance its lipophilicity and potentially improve its interaction with biological targets .
Propiedades
Número CAS |
6332-04-3 |
|---|---|
Fórmula molecular |
C18H18O |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O/c1-13-11-14(2)18(15(3)12-13)17(19)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3/b10-9+ |
Clave InChI |
FLJAEHNSTVEODG-MDZDMXLPSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)C(=O)/C=C/C2=CC=CC=C2)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)C=CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


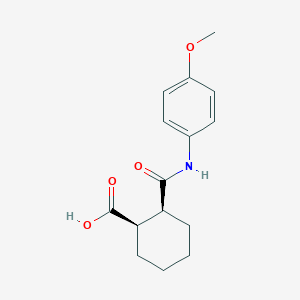
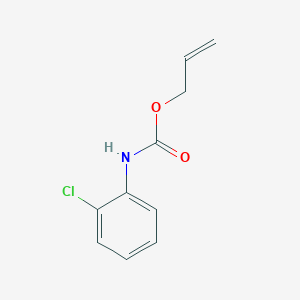


![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate](/img/structure/B11950326.png)
